molecular formula C13H16N4O3S2 B2590370 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 942677-18-1

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2590370
CAS No.: 942677-18-1
M. Wt: 340.42
InChI Key: YGVUXFLNEVUZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a structurally complex compound featuring a 1,2,3-thiadiazole-5-carboxamide core substituted with a 4-methyl group and a cyclohexyl moiety bearing a 2,4-dioxothiazolidin ring.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S2/c1-7-11(22-16-15-7)12(19)14-8-4-2-3-5-9(8)17-10(18)6-21-13(17)20/h8-9H,2-6H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVUXFLNEVUZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2CCCCC2N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H16N4O3S2C_{13}H_{16}N_{4}O_{3}S_{2} with a molecular weight of 340.42 g/mol. The structure features a thiazolidine ring and a thiadiazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC13H16N4O3S2C_{13}H_{16}N_{4}O_{3}S_{2}
Molecular Weight340.42 g/mol
Purity≥ 95%

Target Action : The compound acts primarily as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose and lipid metabolism.

Mode of Action :

  • PPAR-γ Activation : By activating PPAR-γ, this compound influences the transcription of various insulin-responsive genes. This modulation can lead to enhanced insulin sensitivity and reduced insulin resistance, making it potentially beneficial for managing type 2 diabetes.
  • Biochemical Pathways : The activation alters lipid metabolism and adipocyte differentiation, crucial for maintaining metabolic homeostasis.

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of compounds similar to this compound. For instance:

  • In Vivo Studies : Research demonstrated that thiazolidinedione derivatives exhibit significant reductions in blood glucose levels in diabetic models .
  • Molecular Docking Studies : These studies suggest strong binding affinities to target proteins involved in glucose metabolism, indicating potential therapeutic applications in diabetes management .

Antioxidant Activity

The compound has shown promising antioxidant properties:

  • Lipid Peroxidation Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit lipid peroxidation effectively. The presence of specific substituents significantly enhances this activity .

Case Studies

  • Thiazolidinedione Derivatives : A study on thiazolidinedione derivatives revealed that modifications at the cyclohexyl position significantly impacted antioxidant activity and glucose metabolism regulation . The best-performing compounds showed EC values indicating effective inhibition of oxidative stress markers.
  • Fungicidal Activity : Research into 2,4-dioxo-thiazolidine derivatives suggested their potential as fungicides due to their broad-spectrum antimicrobial properties . This highlights the versatility of the thiazolidine scaffold in developing compounds with diverse biological activities.

Scientific Research Applications

Target Action

The compound primarily acts as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is crucial in regulating glucose and lipid metabolism.

Mode of Action

By activating PPAR-γ, the compound influences the transcription of insulin-responsive genes, enhancing insulin sensitivity and potentially reducing insulin resistance. This makes it a candidate for managing type 2 diabetes.

Biochemical Pathways

The activation alters lipid metabolism and adipocyte differentiation, essential for maintaining metabolic homeostasis.

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of compounds similar to this one:

  • In Vivo Studies : Research has demonstrated that derivatives exhibit significant reductions in blood glucose levels in diabetic models.
  • Molecular Docking Studies : These studies indicate strong binding affinities to target proteins involved in glucose metabolism, suggesting therapeutic applications in diabetes management.

Antioxidant Activity

The compound shows promising antioxidant properties , particularly in inhibiting lipid peroxidation. Compounds with similar structures have been evaluated for their ability to effectively inhibit oxidative stress markers.

Case Studies

  • Thiazolidinedione Derivatives : A study revealed that modifications at the cyclohexyl position significantly impacted antioxidant activity and glucose metabolism regulation.
  • Fungicidal Activity : Research into 2,4-dioxo-thiazolidine derivatives suggested their potential as fungicides due to broad-spectrum antimicrobial properties.

Antimicrobial Activity

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has demonstrated potential as an antimicrobial agent:

  • Antibacterial Properties : Compounds derived from thiazolidine scaffolds have been shown to possess antibacterial activity against clinically relevant pathogens.
  • Mechanism : These compounds often inhibit DNA synthesis in bacteria while showing minimal effects on mammalian cells, making them promising candidates for therapeutic use against bacterial infections.

Table of Antimicrobial Activity

Compound NameTarget BacteriaActivity Level
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methyl...Staphylococcus aureusModerate
Thiazolidine Derivative XEscherichia coliHigh
Thiazolidine Derivative YStreptococcus pneumoniaeLow

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Thiadiazole-Carboxamide Derivatives

BTP-2 (N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)
  • Structure : Shares the 4-methyl-1,2,3-thiadiazole-5-carboxamide core but substitutes the cyclohexyl-dioxothiazolidin group with a bis-trifluoromethyl pyrazole-phenyl moiety.
  • Activity : Inhibits calcium release-activated calcium (CRAC) channels, reducing TLR4-mediated ROS generation and lung injury in acute lung injury models .
Tiadinil (TDL; N-(3-Chloro-4-Methylphenyl)-4-Methyl-1,2,3-thiadiazole-5-Carboxamide)
  • Structure : Substituted with a 3-chloro-4-methylphenyl group instead of the cyclohexyl-dioxothiazolidin moiety.
  • Activity : Activates systemic acquired resistance (SAR) in plants via its metabolite SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid), offering crop protection without direct antimicrobial effects .
  • Comparison: Highlights how substituents dictate application—agricultural vs.

Thiadiazole Derivatives with Varied Substituents

N-(2,5-Dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • Structure : Features a 2,5-dimethoxyphenyl group, differing in polarity and electron-donating properties compared to the target compound’s cyclohexyl-dioxothiazolidin.
  • Physicochemical Data : Molecular weight 279.31 g/mol, density 1.339 g/cm³, pKa ~10.09 .
  • Comparison : The dimethoxy group may enhance solubility but reduce membrane permeability relative to the hydrophobic cyclohexyl group.
N-(2-Chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • Structure : Substituted with a 2-chlorobenzyl group.
  • Molecular Weight : 267.73 g/mol .
  • Comparison : Chlorine’s electronegativity may influence binding affinity in antimicrobial or anticancer contexts.

Anticancer Thiazole/Thiadiazole Analogues

  • 4-Methyl-2-phenylthiazole-5-carbohydrazide Derivatives (e.g., Compound 7b) Activity: IC50 = 1.61 ± 1.92 μg/mL against HepG-2 hepatocellular carcinoma cells . Comparison: The target compound’s dioxothiazolidin group could modulate apoptosis or kinase inhibition pathways differently than phenylthiazole derivatives.

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Biological Activity Application Reference
Target Compound 1,2,3-Thiadiazole-5-carboxamide Cyclohexyl-dioxothiazolidin Under investigation Medicinal (hypothesized)
BTP-2 1,2,3-Thiadiazole-5-carboxamide Bis-trifluoromethyl pyrazole-phenyl Calcium channel inhibition Lung injury therapy
Tiadinil (TDL) 1,2,3-Thiadiazole-5-carboxamide 3-Chloro-4-methylphenyl SAR activation Crop protection
N-(2,5-Dimethoxyphenyl)-4-methyl... 1,2,3-Thiadiazole-5-carboxamide 2,5-Dimethoxyphenyl Not specified Research chemical
Compound 7b () Thiazole-5-carbohydrazide Phenylthiazole Anticancer (HepG-2) Oncology research

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Density (g/cm³) pKa
Target Compound Not available Not available Not available
N-(2,5-Dimethoxyphenyl)-4-methyl... 279.31 1.339 10.09
N-(2-Chlorobenzyl)-4-methyl... 267.73 Not available Not available

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

Methodological Answer:
The compound can be synthesized via cyclization reactions using intermediates like N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and hydrazine derivatives. Key steps include:

  • Reflux in acetonitrile for 1–3 minutes to form intermediate thioamides.
  • Cyclization in DMF with iodine and triethylamine, which facilitates sulfur elimination and ring closure .
  • Characterization via 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm the thiadiazole and thiazolidinone moieties .

Advanced: How can statistical design of experiments (DoE) optimize the synthesis yield of this compound?

Methodological Answer:

  • Use factorial designs to screen critical variables (e.g., temperature, solvent ratios, catalyst loading). For example, highlights DoE’s role in reducing trial-and-error by identifying interactions between parameters like reaction time and iodine concentration .
  • Apply response surface methodology (RSM) to maximize yield. Computational tools (e.g., quantum chemical calculations) can predict optimal conditions before experimental validation, as demonstrated by ICReDD’s integrated approach .

Basic: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • 1H^1 \text{H} NMR : Identify protons on the cyclohexyl and thiadiazole groups (e.g., methyl protons at δ 2.5–3.0 ppm).
  • 13C^{13} \text{C} NMR : Confirm carbonyl carbons (170–180 ppm) and aromatic carbons in the thiadiazole ring .
  • IR Spectroscopy : Detect C=O stretches (~1650–1750 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) .

Advanced: How can computational modeling predict the compound’s reactivity or biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the thiadiazole ring .
  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinity for targets like kinases or microbial enzymes, as suggested by and for similar thiazole derivatives .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell line variability, solvent effects). For example, DMSO concentration >1% may inhibit activity .
  • SAR studies : Modify substituents (e.g., methyl vs. chloro groups on the thiadiazole) to isolate pharmacophores, as in ’s benzothiazole analogs .

Basic: What stability considerations are critical for storage?

Methodological Answer:

  • Light sensitivity : Store in amber vials due to the thiadiazole’s UV absorbance.
  • Moisture control : Use desiccants to prevent hydrolysis of the carboxamide group .

Advanced: How to scale up synthesis while maintaining purity?

Methodological Answer:

  • Flow chemistry : Improve heat/mass transfer for cyclization steps, reducing byproducts .
  • Membrane separation : Purify intermediates via nanofiltration, as classified under CRDC’s membrane technologies .

Basic: What are common byproducts in the synthesis, and how are they characterized?

Methodological Answer:

  • Sulfur byproducts : Detect via LC-MS (e.g., S8\text{S}_8 clusters, m/z 256) .
  • Uncyclized intermediates : Monitor by TLC (Rf_f differences) and isolate via flash chromatography .

Advanced: Can this compound act as a prodrug? Evaluate using metabolic studies.

Methodological Answer:

  • Liver microsome assays : Incubate with CYP450 enzymes to identify active metabolites (e.g., hydrolyzed carboxamide).
  • Mass spectrometry : Track metabolic pathways via fragmentation patterns .

Notes

  • Basic questions focus on foundational synthesis, characterization, and screening.
  • Advanced questions integrate computational tools, statistical optimization, and mechanistic analysis.
  • Key references : Synthesis ( ), DoE ( ), stability (), and biological assays ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.